molecular formula C16H16F2N2O3 B2808033 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea CAS No. 1448036-46-1

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2808033
CAS No.: 1448036-46-1
M. Wt: 322.312
InChI Key: JJUAROYQTDHYHR-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C16H16F2N2O3 and its molecular weight is 322.312. The purity is usually 95%.
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Scientific Research Applications

Bioactivity and Potential Medicinal Uses

  • Bioactivity Against Pathogens: The compound has been synthesized and tested for its bioactivity against various pathogens, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. It was found to be effective against these pathogens, indicating its potential use in medicinal applications (Donlawson, Nweneka, Orie, & Okah, 2020).

Chemical Structure and Properties

  • Molecular Conformation Studies: Studies on similar compounds have investigated the molecular conformation, revealing details such as coplanarity with urea groups and intramolecular hydrogen bonding. These structural insights are crucial for understanding the chemical properties and potential applications of the compound (Yan, Yan, Li, Xie, & Lin, 2007).

Synthesis and Derivative Studies

  • Novel Cyclopropane Nucleoside Analogues: Research has focused on the synthesis of novel cyclopropane nucleoside analogues, which is relevant for understanding the synthesis and potential applications of compounds like 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea (Grangier, Aitken, Guillaume, & Husson, 1994).

Potential Agricultural Uses

  • Herbicide Applications: Similar compounds have been evaluated for use as selective herbicides in agriculture. This includes studies on the in vitro activity of these compounds and their effectiveness as herbicides (Gardner, Pilgram, Brown, & Bozarth, 1985).

Pharmaceutical Research

  • Potential as Pharmacological Agents: Research into similar furan-based compounds has demonstrated their potential as pharmacologically active substances, indicating a possible direction for the development of new drugs using compounds like this compound (Danilchenko, 2017).

Urotensin-II Receptor Antagonists

  • Research on Urotensin-II Receptor Antagonists: The synthesis and biological evaluation of related furan-2-carboxamide derivatives have been explored for their potential as urotensin-II receptor antagonists, suggesting a possible area of research for compounds like this compound (Lim et al., 2019).

Properties

IUPAC Name

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c17-11-3-1-4-12(18)14(11)20-15(21)19-9-16(22,10-6-7-10)13-5-2-8-23-13/h1-5,8,10,22H,6-7,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUAROYQTDHYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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